5-Bromo-2,4-difluorobenzotrifluoride

Description

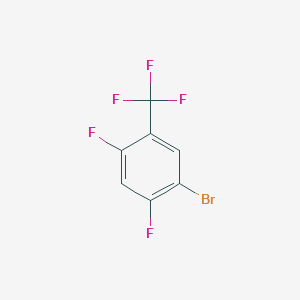

5-Bromo-2,4-difluorobenzotrifluoride (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group, bromine at the 5-position, and fluorine atoms at the 2- and 4-positions. This compound is structurally related to intermediates used in agrochemical and pharmaceutical synthesis, such as 5-bromo-2,4-difluorobenzoic acid (CAS: 28314-82-1), which is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid with yields up to 99% .

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXBNFYUPDSZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-71-5 | |

| Record name | 5-Bromo-2,4-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzotrifluoride typically involves the bromination of 2,4-difluorobenzotrifluoride. One common method includes reacting 2,4-difluorobenzotrifluoride with a brominating reagent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the compound with high purity levels suitable for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Products: Amino, thio, or alkoxy derivatives.

Oxidation Products: Carboxylic acids or ketones.

Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2,4-difluorobenzotrifluoride is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As a key intermediate in the synthesis of drugs with potential therapeutic benefits.

Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and coupling reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substitution pattern on the benzene ring significantly impacts physical and chemical properties. Key analogs include:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|

| 5-Bromo-2-fluorobenzotrifluoride | 393-37-3 | C₇H₃BrF₄ | 242.996 | 162.9 | 1.695 | Single F at 2-position |

| 5-Bromo-2-chlorobenzotrifluoride | Not provided | C₇H₃BrClF₃ | 258.45 | Not reported | Not reported | Chlorine replaces 4-F |

| 5-Bromo-2,4-difluorobenzoic acid | 28314-82-1 | C₇H₃BrF₂O₂ | 236.99 | Not reported | Not reported | Carboxylic acid functionality |

| 5-Bromo-2-nitrobenzotrifluoride | Not provided | C₇H₃BrF₃NO₂ | 270.00 | Not reported | Not reported | Nitro group enhances electron deficiency |

| 5-Bromo-2,4-difluorobenzaldehyde | 473416-91-0 | C₇H₃BrF₂O | 221.00 | 229.4 (predicted) | 1.758 (predicted) | Aldehyde group for nucleophilic reactions |

Key Observations :

- Halogen Effects : Replacing fluorine with chlorine (e.g., 5-bromo-2-chlorobenzotrifluoride) increases molecular weight and may alter boiling points and solubility due to chlorine’s larger atomic radius and polarizability.

- Functional Groups : The presence of a nitro group (5-bromo-2-nitrobenzotrifluoride) or aldehyde (5-bromo-2,4-difluorobenzaldehyde) modifies electronic properties. Nitro groups withdraw electrons, making the ring more electrophilic, while aldehydes offer sites for condensation or oxidation reactions .

- Trifluoromethyl Group : The -CF₃ group in benzotrifluorides enhances thermal stability and lipophilicity, critical for agrochemical applications .

Biological Activity

5-Bromo-2,4-difluorobenzotrifluoride (CAS No. 261945-71-5) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₂BrF₅

- Molecular Weight : 241.99 g/mol

- Physical State : Liquid

- Storage Temperature : Ambient

- Boiling Point : Approximately 118 °C

The compound contains multiple halogen atoms, which influence its reactivity and biological interactions.

Toxicity and Safety Profile

This compound exhibits several toxicological properties. The following table summarizes its toxicity data:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (oral) | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

This compound is classified as a potential irritant and poses risks upon exposure. It is crucial to handle it with appropriate safety measures.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific cytochrome P450 enzymes, which are essential for drug metabolism:

- CYP1A2 Inhibition : This enzyme is involved in the metabolism of various pharmaceutical compounds.

- CYP2C9 Inhibition : Inhibition of this enzyme can affect the pharmacokinetics of drugs metabolized by CYP2C9.

These interactions suggest that the compound may have implications in drug-drug interactions and pharmacological studies.

Case Studies and Research Findings

-

Case Study on Enzyme Interaction :

A study investigated the effect of this compound on liver microsomes from rats. The results indicated significant inhibition of CYP1A2 and CYP2C9 activities, suggesting potential impacts on drug metabolism in vivo. -

Ecotoxicological Assessment :

Ecotoxicity studies revealed that the compound shows low bioaccumulation potential in aquatic environments. However, its persistence in soil remains undetermined, highlighting the need for further investigation into its environmental impact. -

Cell Culture Studies :

In vitro studies using human cell lines demonstrated that this compound induces cytotoxic effects at higher concentrations, emphasizing the importance of concentration-dependent effects in biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.